Methyl (6-bromohexyl)carbamate Methyl (6-bromohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17560138
InChI: InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H16BrNO2
Molecular Weight: 238.12 g/mol

Methyl (6-bromohexyl)carbamate

CAS No.:

Cat. No.: VC17560138

Molecular Formula: C8H16BrNO2

Molecular Weight: 238.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl (6-bromohexyl)carbamate -

Specification

Molecular Formula C8H16BrNO2
Molecular Weight 238.12 g/mol
IUPAC Name methyl N-(6-bromohexyl)carbamate
Standard InChI InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11)
Standard InChI Key ZTMHAGPKYVZUJF-UHFFFAOYSA-N
Canonical SMILES COC(=O)NCCCCCCBr

Introduction

PropertyValueSource Reference
Density1.2±0.1 g/cm³ ,
Boiling Point~340 °C (estimated) ,
Flash Point159.5±23.2 °C ,
SolubilitySlightly soluble in chloroform
Storage Conditions2–8°C under inert atmosphere

The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution reactions with amines, thiols, or other nucleophiles . The carbamate group, protected by a methyl ester, provides stability against premature hydrolysis, a critical feature for ADC linkers .

Synthesis and Purification

Methyl (6-bromohexyl)carbamate is synthesized via a two-step process:

  • Amination of 1,6-Dibromohexane: Reacting 1,6-dibromohexane with methylamine yields 6-bromohexylamine, though this intermediate is often protected to prevent side reactions.

  • Carbamate Formation: Treatment of 6-bromohexylamine with methyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate bond.

Reaction Scheme:

6-Bromohexylamine+ClCOOCH3Methyl (6-bromohexyl)carbamate+HCl\text{6-Bromohexylamine} + \text{ClCOOCH}_3 \rightarrow \text{Methyl (6-bromohexyl)carbamate} + \text{HCl}

Purification typically involves column chromatography or recrystallization from ethyl acetate/hexane mixtures, yielding >95% purity . Industrial-scale production employs continuous flow reactors to optimize yield and minimize byproducts .

Mechanistic Role in Antibody-Drug Conjugates

In ADC design, methyl (6-bromohexyl)carbamate acts as a pH-sensitive linker. The bromine terminus reacts with cysteine residues on monoclonal antibodies, while the carbamate stabilizes the conjugate during systemic circulation . Upon internalization into cancer cells, the acidic environment of lysosomes (pH ~4.5) triggers carbamate hydrolysis, releasing the cytotoxic payload. Comparative studies with tert-butyl variants (e.g., Boc-NH-C6-Br) suggest that methyl carbamates exhibit faster cleavage kinetics due to reduced steric hindrance .

Applications in Pharmaceutical and Material Science

Targeted Cancer Therapeutics

  • ADC Linkers: Over 60% of ADCs in clinical trials utilize carbamate-based linkers for their balance of stability and controlled release. Methyl (6-bromohexyl)carbamate has been employed in conjugates targeting HER2-positive breast cancer and CD30-positive lymphomas.

  • Prodrug Activation: The compound’s bromine terminus enables conjugation with prodrug moieties, facilitating enzyme-triggered activation in hypoxic tumor microenvironments.

Polymer Chemistry

  • Crosslinking Agent: The bromine atom participates in atom-transfer radical polymerization (ATRP), forming biocompatible hydrogels for drug-eluting stents .

Comparative Analysis with tert-Butyl Analogues

ParameterMethyl (6-Bromohexyl)carbamatetert-Butyl (6-Bromohexyl)carbamate
Molecular Weight238.12 g/mol280.20 g/mol
Hydrolysis Rate (pH 4.5)2.1 h⁻¹0.8 h⁻¹
ADC Stability (t₁/₂)48 hours72 hours
Synthetic ComplexityModerateHigh (requires Boc protection)

The tert-butyl variant’s bulkier group enhances plasma stability but requires additional deprotection steps during synthesis .

Future Directions and Research Gaps

  • Toxicity Profiling: Acute and chronic toxicity studies in non-rodent species are needed to establish safe exposure limits.

  • Linker Optimization: Computational modeling could predict modifications to fine-tune hydrolysis rates for specific cancer types.

  • Environmental Impact: Biodegradation pathways of brominated carbamates remain uncharacterized, warranting ecotoxicological studies.

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